(+-)-2-Amino-1-phenyl-3-decanone hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-Amino-1-phenyl-3-decanone hydrochloride typically involves the reaction of a phenyl-substituted ketone with an appropriate amine under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with a nitrile to form an intermediate imine. This imine is then hydrolyzed to yield the desired amine. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (±)-2-Amino-1-phenyl-3-decanone hydrochloride may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(±)-2-Amino-1-phenyl-3-decanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(±)-2-Amino-1-phenyl-3-decanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (±)-2-Amino-1-phenyl-3-decanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-phenyl-1-propanone hydrochloride
- 2-Amino-1-phenyl-2-butanone hydrochloride
- 2-Amino-1-phenyl-3-pentanone hydrochloride
Uniqueness
(±)-2-Amino-1-phenyl-3-decanone hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
Properties
CAS No. |
153788-05-7 |
---|---|
Molecular Formula |
C16H26ClNO |
Molecular Weight |
283.83 g/mol |
IUPAC Name |
2-amino-1-phenyldecan-3-one;hydrochloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-2-3-4-5-9-12-16(18)15(17)13-14-10-7-6-8-11-14;/h6-8,10-11,15H,2-5,9,12-13,17H2,1H3;1H |
InChI Key |
KTWAONVCBWMWLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C(CC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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